![molecular formula C18H17Cl2N3O3S B2488330 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1021116-50-6](/img/structure/B2488330.png)
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide" often involves multi-step chemical reactions, including the use of bromine as a cyclic reagent. For example, Liu et al. (2008) synthesized a similar compound with a yield of 66% through recrystallization from mixed solvents at room temperature (Liu, Guo-hua, et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using crystallographic techniques. The crystallographic data reveal detailed insights into the compound's geometry, such as space groups and crystal dimensions, providing a deeper understanding of its molecular interactions and stability. Liu et al. (2007) provided comprehensive crystallographic data for a structurally similar compound, highlighting its effectiveness in herbicidal activity (Liu, Guo-hua, et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis processes often involve reactions such as ring closure and recrystallization, which are crucial for achieving the desired chemical structure and properties. For instance, the synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings were investigated, indicating moderate to good selective herbicidal activity against certain plants (Man‐Yun Liu & De-Qing Shi, 2014).
Physical Properties Analysis
The physical properties, including density and molecular weight, are determined using crystallographic analysis. These properties are essential for understanding the compound's behavior in different physical contexts and its potential applications in various fields. The studies by Liu et al. (2008) provide such data, offering insights into the compound's physical characteristics (Liu, Guo-hua, et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and stability, are closely tied to their molecular structure and synthesis process. Investigations into their herbicidal activity, as discussed in various studies, highlight the potential applications of these compounds based on their chemical properties. For instance, novel derivatives showing moderate to good herbicidal activity have been synthesized and evaluated (Duan, L., Zhao, Q., & Zhang, H. B., 2010).
Applications De Recherche Scientifique
Herbicidal Activity
- Studies have shown that compounds closely related to 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide demonstrate effective herbicidal activity. For example, a compound with a similar chemical structure was synthesized and found to be effective as a herbicide (Liu et al., 2008).
Synthesis and Crystal Structure
- The crystal structure of similar compounds has been analyzed, providing insights into their molecular configurations. This understanding can be crucial for optimizing their herbicidal efficiency (Liu et al., 2007).
Pharmacological Evaluation
- Although information on pharmacological aspects is limited for this specific compound, related thiazolo[3,2-a]pyrimidine derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory and antinociceptive effects (Alam et al., 2010).
Antimicrobial and Anticancer Properties
- Thiazolo[3,2-a]pyrimidine derivatives, which share a core structure with the compound , have shown potential as antimicrobial and anticancer agents. This indicates possible applications in medical research and therapy (Etemadi et al., 2016).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-8-15(17(25)23-9(2)11(4)27-18(23)21-8)22-16(24)10(3)26-14-6-5-12(19)7-13(14)20/h5-7,10H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBVQEHZGUGNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
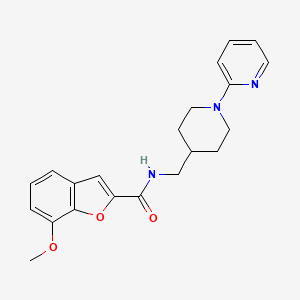
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
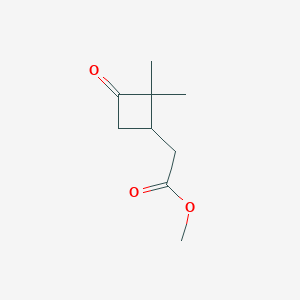
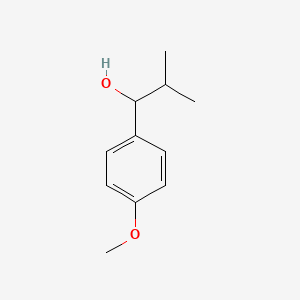

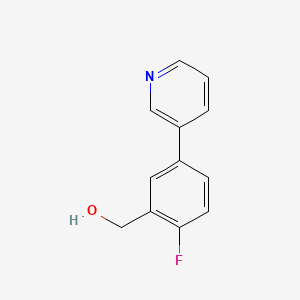
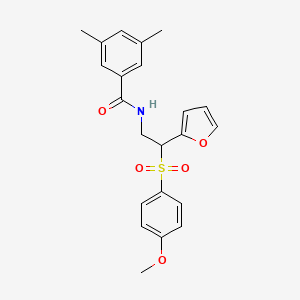
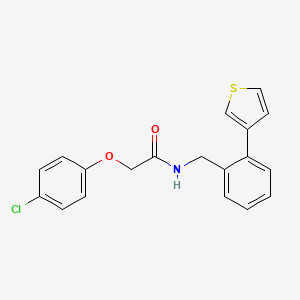
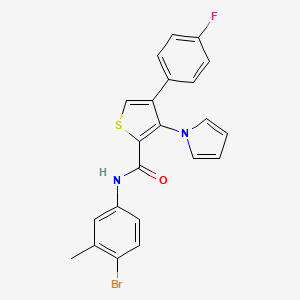
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)
